molecular formula C19H24N6O4 B2544004 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2544004
M. Wt: 400.4 g/mol
InChI Key: CIKVANLIKXSNJO-UHFFFAOYSA-N
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Description

7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C₁₈H₃₁N₅O₃
  • Molecular Weight : 357.48 g/mol
  • SMILES Representation : C1=CN(C(=O)N1C2=C(N=C(N2C(=O)C)C)C)CC(C)CC(C)C

Structural Features

The compound features a purine core substituted with an ethyl group and a piperazine moiety linked to a furan-2-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

  • Gram-positive Bacteria : The compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .
  • Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis and subsequent disruption of nucleic acid synthesis .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, outperforming standard antifungal agents like fluconazole in certain assays .

Biofilm Disruption

The ability of the compound to disrupt biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) was evaluated. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 µg/mL . This suggests that the compound could be a promising candidate for treating biofilm-associated infections.

Study 1: Efficacy Against Resistant Strains

A study published in MDPI evaluated the effectiveness of various derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited biofilm formation in MRSA at concentrations lower than those required for planktonic growth inhibition .

Study 2: Structure-Activity Relationship

Research focusing on structure-activity relationships revealed that modifications to the piperazine ring and the furan moiety could enhance antibacterial potency while reducing toxicity. This study emphasizes the importance of structural optimization in developing new antimicrobial agents .

Data Summary

Activity TypeTarget OrganismsMIC Range (µM)MBIC (µg/mL)
AntibacterialStaphylococcus aureus15.625 - 12562.216 - 124.432
Enterococcus faecalis62.5 - 125
AntifungalCandida speciesNot specifiedNot specified

Properties

IUPAC Name

7-ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-4-25-14(20-16-15(25)18(27)22(3)19(28)21(16)2)12-23-7-9-24(10-8-23)17(26)13-6-5-11-29-13/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKVANLIKXSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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